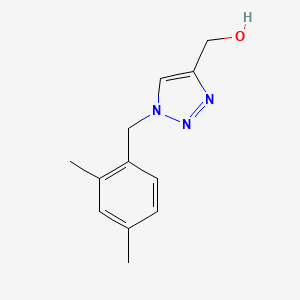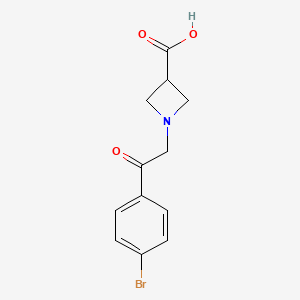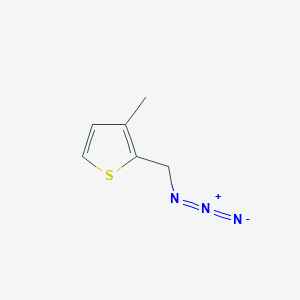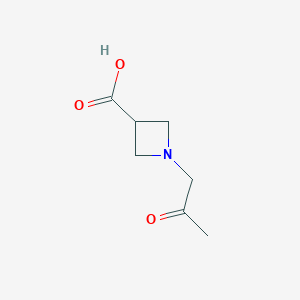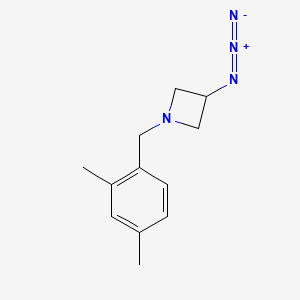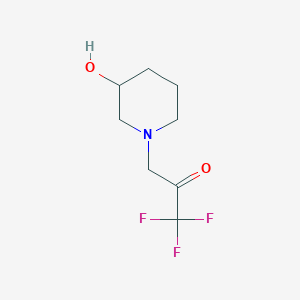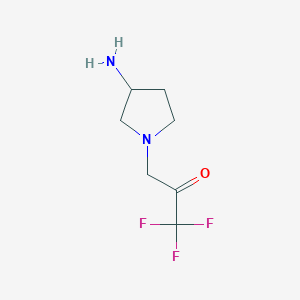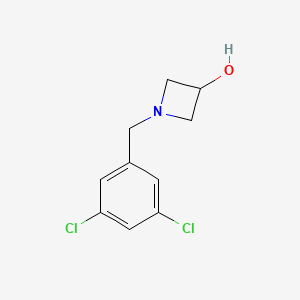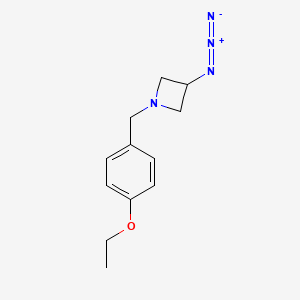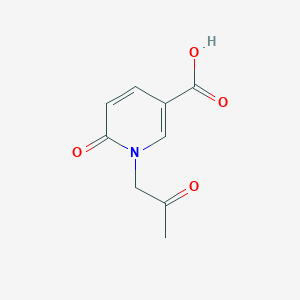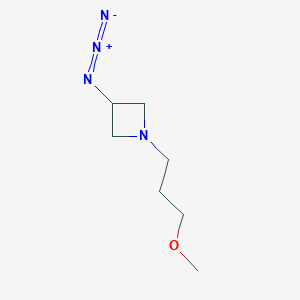
3-Azido-1-(3-methoxypropyl)azetidine
概要
説明
3-Azido-1-(3-methoxypropyl)azetidine: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N₃) and a methoxypropyl group (-OCH₂CH₂CH₃) attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.
準備方法
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the methods to synthesize azetidine derivatives involves the use of microwave irradiation.
Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Industrial Production Methods: Industrial production methods for azetidine derivatives often involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of specific catalysts and controlled reaction conditions is crucial to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines can yield various amine derivatives.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of azetidinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
Chemistry:
Polymer Chemistry: Azetidines are used as building blocks for polyamines through ring-opening polymerization.
Biology and Medicine:
Gene Transfection: Azetidine derivatives are explored for non-viral gene transfection due to their ability to form stable complexes with DNA.
Pharmaceuticals: Azetidines are investigated for their potential as amino acid surrogates and peptidomimetics, which can lead to the development of novel therapeutic agents.
Industry:
作用機序
The mechanism of action of 3-azido-1-(3-methoxypropyl)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical transformations. The azido group can also undergo click chemistry reactions, forming stable triazole linkages.
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, often used in medicinal chemistry.
Uniqueness: 3-Azido-1-(3-methoxypropyl)azetidine is unique due to the presence of both an azido group and a methoxypropyl group, which impart distinct reactivity and stability properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
IUPAC Name |
3-azido-1-(3-methoxypropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZAMRYBLYQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


